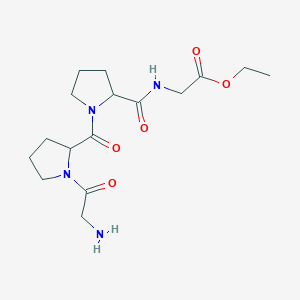
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate is a complex organic compound featuring a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidine derivatives, followed by the introduction of aminoacetyl and carbonyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.
Scientific Research Applications
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, known for their biological activity.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H26N4O5 |
|---|---|
Molecular Weight |
354.40 g/mol |
IUPAC Name |
ethyl 2-[[1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H26N4O5/c1-2-25-14(22)10-18-15(23)11-5-3-8-20(11)16(24)12-6-4-7-19(12)13(21)9-17/h11-12H,2-10,17H2,1H3,(H,18,23) |
InChI Key |
PKPVULVRFNDBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















